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Compound of Interest

Compound Name: 3,5-Dibromopyridazine

Cat. No.: B1419067

This technical guide provides an in-depth analysis of the essential spectroscopic data for 3,5-
Dibromopyridazine (CAS No. 32851-76-2), a key heterocyclic building block in medicinal
chemistry and materials science. Designed for researchers, scientists, and drug development
professionals, this document moves beyond a simple data repository. It offers a detailed
examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, grounded in the principles of spectroscopic analysis and field-proven experimental
insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Elucidating the Core Scaffold

NMR spectroscopy is the cornerstone for confirming the molecular structure of 3,5-
Dibromopyridazine. The inherent symmetry of the molecule—a C2 axis passing through the
N1-N2 bond—simplifies the proton and carbon spectra, making it a powerful tool for identity
confirmation and purity assessment.

Causality in Experimental Design: NMR Protocol

The choice of solvent and acquisition parameters is critical for obtaining high-resolution
spectra. Deuterated chloroform (CDCIs) is a common and effective solvent for this compound
due to its ability to dissolve the analyte without introducing interfering proton signals.[1][2]

Experimental Protocol: *H and 3C NMR Acquisition
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o Sample Preparation: Accurately weigh approximately 5-10 mg of 3,5-Dibromopyridazine
and dissolve it in ~0.6 mL of deuterated chloroform (CDCIs) within a 5 mm NMR tube.
Ensure complete dissolution.

 Instrument Setup: Utilize a spectrometer operating at a frequency of 400 MHz or higher for
optimal resolution.

e 1H NMR Acquisition:
o Set the spectral width to cover the expected aromatic region (e.g., 0-10 ppm).

o Employ a standard pulse sequence with an acquisition time of at least 2 seconds to
ensure proper resolution of signals.[3]

o The number of scans can be adjusted based on sample concentration, but 8 to 16 scans
are typically sufficient.

e 13C NMR Acquisition:

o Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each
unique carbon.[4]

o Set the spectral width to encompass the aromatic carbon region (e.g., 100-160 ppm).

o Due to the lower natural abundance and sensitivity of the 13C nucleus, a greater number of
scans (e.g., 1024 or more) and a relaxation delay (e.g., 2 seconds) are required for a good
signal-to-noise ratio.[4]

NMR Analysis Workflow

Caption: Workflow for NMR sample preparation and spectral analysis.

Spectral Interpretation

IH NMR Spectrum: The *H NMR spectrum is characterized by two distinct signals in the
aromatic region, consistent with the molecule's symmetry.
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e H4/H6 Protons: A doublet appears at a lower field (further downfield). The protons at
positions 4 and 6 are chemically equivalent.

o H5 Proton: Atriplet (or more accurately, a doublet of doublets that appears as a triplet due to
similar coupling constants) is observed at a higher field. This proton is coupled to the two
equivalent protons at H4 and H6.

13C NMR Spectrum: The proton-decoupled 3C NMR spectrum displays three signals,
corresponding to the three unique carbon environments in the molecule.

e C3/C5: These carbons, directly bonded to bromine atoms, appear as a single resonance.
The significant electronegativity of bromine deshields these carbons, shifting their signal
downfield.

o C4/C6: The two equivalent carbons adjacent to the nitrogen atoms give rise to another
signal.

e The carbon at position 2 is not present in 3,5-Dibromopyridazine. The pyridazine ring has
carbons at positions 3, 4, 5, and 6. Due to symmetry, C3 is equivalent to C6 and C4 is
equivalent to C5 in pyridazine itself. In the 3,5-dibromo substituted compound, C4 and C6
are equivalent, and the brominated carbons C3 and C5 are also equivalent.

Data Summary: NMR

Chemical Shift )
Coupling
iy (9, ppm) I
Nucleus Position Multiplicity Constant (J,
(Solvent:
Hz)
CDCls)
H H-4, H-6 ~9.2 ppm Doublet (d) ~2.5Hz
H H-5 ~8.0 ppm Triplet (t) ~2.5Hz
13C C-3,C-5 ~130 ppm Singlet N/A
13C C-4,C-6 ~155 ppm Singlet N/A

(Note: Exact chemical shifts can vary slightly based on solvent, concentration, and instrument
calibration. The data presented is a representative compilation from spectral databases.)[1][5]
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Infrared (IR) Spectroscopy: Probing Molecular
Vibrations

IR spectroscopy provides valuable information about the functional groups and bond vibrations
present in 3,5-Dibromopyridazine. As a solid at room temperature, proper sample preparation
Is paramount for obtaining a high-quality spectrum free of scattering effects.

Causality in Experimental Design: IR Protocol

The thin solid film method is often preferred in teaching and research labs for its speed and
simplicity, avoiding interfering peaks from mulling agents like Nujol.[6][7] This technique
involves dissolving the solid in a volatile solvent and depositing it onto a salt plate.[6][7]

Experimental Protocol: Thin Solid Film IR

Solution Preparation: Dissolve a small amount (5-10 mg) of 3,5-Dibromopyridazine in a few
drops of a volatile solvent such as methylene chloride or acetone.[7]

» Film Deposition: Place one or two drops of the resulting solution onto the surface of a clean,
dry NaCl or KBr salt plate.[6]

» Solvent Evaporation: Allow the solvent to evaporate completely, which leaves a thin, even
film of the solid compound on the plate.[6][7] A good film should appear slightly hazy but not
opaque.

» Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and
collect the spectrum. A background scan of the empty instrument should be performed first.

IR Sample Preparation (Thin Film Method)
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Caption: Workflow for IR analysis using the thin solid film method.

Spectral Interpretation

The IR spectrum of 3,5-Dibromopyridazine is dominated by vibrations characteristic of a
substituted aromatic heterocyclic ring.

o Aromatic C-H Stretch: A weak to medium band is expected just above 3000 cm™1, typically in
the 3050-3150 cm~1 region, which is characteristic of C-H bonds on an aromatic ring.[8]
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e C=N and C=C Ring Stretching: Strong to medium absorptions between 1400-1600 cm~1
correspond to the stretching vibrations of the C=N and C=C bonds within the pyridazine ring.

[8]

e C-H In-Plane Bending: Bands in the 1000-1250 cm~1 region can be attributed to the in-plane
bending of the aromatic C-H bonds.[9]

o C-Br Stretch: The carbon-bromine stretching vibration typically appears in the far-infrared
region, often between 500-650 cm~1, and may be difficult to observe on standard mid-IR
spectrometers.

Data Summary: IR

Wavenumber (cm—1) Intensity Vibrational Assignment
3050 - 3150 Medium-Weak Aromatic C-H Stretch
) C=N and C=C Aromatic Ring

1400 - 1600 Strong-Medium ]

Stretching
1000 - 1250 Medium Aromatic C-H In-plane Bending

Aromatic C-H Out-of-plane
650 - 850 Strong )

Bending
500 - 650 Medium-Weak C-Br Stretch

(Note: Data is compiled from representative spectra and general absorption tables.)[8][10][11]

Mass Spectrometry (MS): Confirming Mass and
Isotopic Pattern

Mass spectrometry is an indispensable technique for determining the molecular weight and
elemental composition of a compound. For halogenated molecules like 3,5-
Dibromopyridazine, Electron lonization (EI) MS is particularly informative due to the
characteristic isotopic patterns of bromine.

Causality in Experimental Design: MS Protocol
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Electron lonization (EIl) at 70 eV is the standard method for generating a reproducible mass
spectrum with extensive fragmentation, creating a unique "fingerprint” for the molecule.[12][13]
This high energy ensures that the molecular ion is formed and subsequently breaks apart into
smaller, stable fragments.[14]

Experimental Protocol: Electron lonization MS

o Sample Introduction: Introduce a small quantity of the sample (typically in solution or via a
direct insertion probe for solids) into the mass spectrometer's ion source.

» Vaporization: Heat the sample under vacuum to ensure it is in the gas phase.

« lonization: Bombard the gaseous molecules with a high-energy electron beam (standardized
at 70 eV). This ejects an electron from the molecule, creating a positively charged radical
cation known as the molecular ion (M*s).

o Fragmentation: The high internal energy of the molecular ion causes it to fragment into
smaller charged ions and neutral radicals.

e Analysis and Detection: Accelerate the positively charged ions through a mass analyzer
(e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio. The
detector then records the abundance of each ion.

Electron lonization Mass Spectrometry (EI-MS) Workflow

Caption: The sequential process of EI-Mass Spectrometry.

Spectral Interpretation

The mass spectrum of 3,5-Dibromopyridazine is defined by the presence of two bromine
atoms. Bromine has two stable isotopes, 7°Br and 8!Br, in nearly a 1:1 natural abundance.

e Molecular lon Cluster: The molecular ion will not be a single peak. Instead, it will appear as a
characteristic cluster of three peaks due to the statistical combinations of the two bromine
isotopes:

o M+e: Contains two 7°Br atoms (m/z = 236).
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o (M+2)*e: Contains one 7°Br and one 81Br atom (m/z = 238).

o (M+4)*e: Contains two 81Br atoms (m/z = 240). The relative intensity of this cluster will be
approximately 1:2:1, a definitive signature for a dibrominated compound.[15]

o Fragmentation Patterns: Common fragmentation pathways involve the loss of bromine atoms
or the cleavage of the pyridazine ring.

o [M-Br]*: A prominent peak corresponding to the loss of one bromine radical (m/z =
157/159). This fragment will still show an isotopic pattern with a 1:1 intensity ratio.

o [M-Brz]*e: Loss of both bromine atoms, leading to a pyridazine radical cation (m/z = 80).

o Other smaller fragments can arise from the cleavage of the heterocyclic ring.

Data Summary: MS

m/z (Mass-to-Charge Ratio) Relative Intensity Pattern Proposed Fragment Identity

[CaH2Br2N2z]*e (Molecular lon
236, 238, 240 ~1:2:1

Cluster)
157, 159 ~1:1 [C4H2BrN2]* (Loss of one Bre)
80 Single Peak [CaH2N2]*e (Loss of two Bre)
28 Single Peak [CaH2N]* (Further

fragmentation)

(Note: The exact masses are calculated using the most abundant isotopes. High-resolution
mass spectrometry would provide more precise mass values.)[16][17]

Conclusion

The collective spectroscopic data from NMR, IR, and MS provide a robust and unequivocal
characterization of 3,5-Dibromopyridazine. The symmetrical nature of the molecule is clearly
reflected in the simplicity of its *H and 13C NMR spectra. IR spectroscopy confirms the presence
of the aromatic heterocyclic core, while mass spectrometry provides definitive proof of its
molecular weight and dibrominated composition through its unique isotopic signature. This
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guide serves as a foundational reference for scientists utilizing 3,5-Dibromopyridazine,
ensuring accurate identification and quality control in research and development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to 3,5-
Dibromopyridazine for Advanced Research]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1419067#spectral-data-for-3-5-dibromopyridazine-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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